Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline core, followed by the introduction of the cyclohexyl group and the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield quinoline ketones, while reduction of the quinoline core can produce dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the ethyl ester can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-6-(4-methylcyclohexyl)-3-quinolinecarboxylate
- Ethyl 4-hydroxy-6-(4-ethylcyclohexyl)-3-quinolinecarboxylate
- Ethyl 4-hydroxy-6-(4-propylcyclohexyl)-3-quinolinecarboxylate
Uniqueness
Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate is unique due to the specific length and structure of its cyclohexyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-oxo-6-(4-pentylcyclohexyl)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-13-21-19(14-18)22(25)20(15-24-21)23(26)27-4-2/h12-17H,3-11H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAUSMYHEZQMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.